molecular formula C18H17N3O2S2 B2879671 N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide CAS No. 1021206-10-9

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2879671
M. Wt: 371.47
InChI Key: MHQOKFAYHSOXEO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide, also known as MPTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTAT belongs to the class of thiazole compounds, which have been found to possess various biological activities.

Scientific Research Applications

Heterocyclic Synthesis

Research has demonstrated that thiazolo[3,2-a]pyridines, which can be related to the structure of interest, have been synthesized via simple methods from readily accessible intermediates. Such compounds, including thiazol-4-yl acetamides, are significant in heterocyclic chemistry due to their potential biological activities and applications in drug discovery (Ammar et al., 2005).

Antiproliferative Activity

Studies focusing on new functionalized pyridine linked thiazole derivatives, structurally similar to the compound , have shown promising anticancer activity against various cancer cell lines. This includes significant inhibitory effects on liver carcinoma (HepG2) and breast cancer (MCF-7) cells, underscoring the potential of such compounds in cancer therapy (Alqahtani & Bayazeed, 2020).

Corrosion Inhibition

Thiazole based pyridine derivatives have been synthesized and studied for their corrosion inhibition performance on mild steel in acidic environments. Their efficiency in protecting metal surfaces from corrosion makes them valuable in the materials science field, particularly in industries where metal longevity and integrity are crucial (Chaitra, Mohana, & Tandon, 2016).

Antimicrobial and Antiviral Activities

Various studies have investigated the antimicrobial and antiviral potential of thiazole derivatives. For example, compounds with a thiazole core have shown selective inhibition of bacterial growth, including strains resistant to conventional antibiotics. This highlights the potential for developing new antimicrobial agents based on the thiazole scaffold to combat drug-resistant infections (Saravanan et al., 2010).

Inhibition of Kinases

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, an enzyme implicated in various cancer types. Such compounds offer a promising avenue for cancer treatment by targeting specific cellular enzymes critical for cancer cell survival and proliferation (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-16-4-2-3-14(9-16)20-17(22)10-15-12-25-18(21-15)24-11-13-5-7-19-8-6-13/h2-9,12H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQOKFAYHSOXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

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